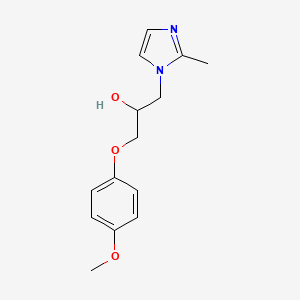
1-(4-methoxyphenoxy)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methoxyphenoxy)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol, also known as CGP 12177, is a beta-adrenergic receptor antagonist that is widely used in scientific research. This chemical compound is a potent and selective antagonist of beta-adrenergic receptors, which are found in various tissues throughout the body. In
作用机制
1-(4-methoxyphenoxy)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol 12177 acts as a competitive antagonist of beta-adrenergic receptors, which are G protein-coupled receptors that are activated by the neurotransmitter epinephrine (adrenaline) and norepinephrine (noradrenaline). By blocking the activation of these receptors, this compound 12177 reduces the effects of sympathetic nervous system stimulation, including increased heart rate, blood pressure, and metabolic rate.
Biochemical and Physiological Effects:
This compound 12177 has been shown to have a variety of biochemical and physiological effects, including reducing heart rate and blood pressure, increasing insulin sensitivity, and improving lipid metabolism. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress. In addition, this compound 12177 has been shown to have effects on the central nervous system, including reducing anxiety and improving memory.
实验室实验的优点和局限性
One advantage of using 1-(4-methoxyphenoxy)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol 12177 in lab experiments is its high selectivity for beta-adrenergic receptors, which allows for more precise investigation of the role of these receptors in various physiological processes. However, one limitation of using this compound 12177 is its relatively short half-life, which can limit the duration of its effects in vivo.
未来方向
There are many potential future directions for research on 1-(4-methoxyphenoxy)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol 12177. One area of interest is the role of beta-adrenergic receptors in various disease states, including heart failure, diabetes, and neurodegenerative disorders. Another area of interest is the development of more selective and long-lasting beta-adrenergic receptor antagonists for use in clinical settings. Additionally, further investigation of the effects of this compound 12177 on the central nervous system could lead to the development of new treatments for mood and anxiety disorders.
合成方法
1-(4-methoxyphenoxy)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol 12177 can be synthesized by several methods, including the reaction of 2-methylimidazole with 4-methoxyphenol in the presence of a base, followed by the reaction of the resulting intermediate with 3-chloro-1,2-propanediol. Another method involves the reaction of 2-methylimidazole with 4-methoxyphenol in the presence of a base, followed by the reaction of the resulting intermediate with epichlorohydrin.
科学研究应用
1-(4-methoxyphenoxy)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol 12177 is widely used in scientific research to study the role of beta-adrenergic receptors in various physiological processes. This chemical compound has been used to investigate the effects of beta-adrenergic receptor blockade on cardiac function, blood pressure, and metabolism. It has also been used to study the role of beta-adrenergic receptors in the central nervous system, including their role in regulating mood, anxiety, and cognition.
属性
IUPAC Name |
1-(4-methoxyphenoxy)-3-(2-methylimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-11-15-7-8-16(11)9-12(17)10-19-14-5-3-13(18-2)4-6-14/h3-8,12,17H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMRPUVOWVOWKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(COC2=CC=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-bromo-4-[3-(isopropylthio)propoxy]benzene](/img/structure/B5236084.png)
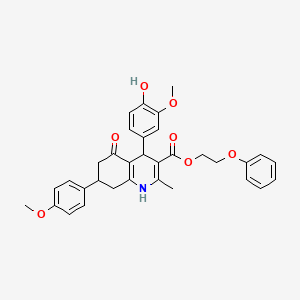

![1,3-dimethyl-5-{1-[(4-nitrophenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5236107.png)
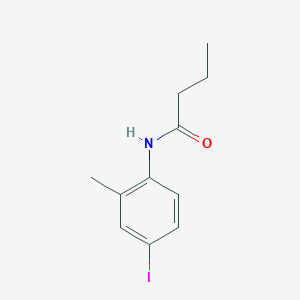
![N-[3-(diethylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide](/img/structure/B5236116.png)
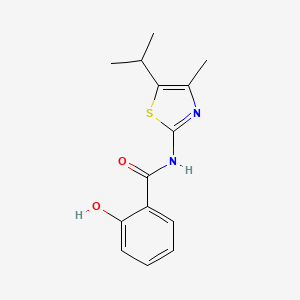
![N-[4-(aminosulfonyl)phenyl]-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5236134.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B5236145.png)
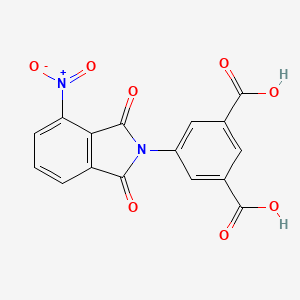
![N-{[5-({2-[(3-acetylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B5236152.png)
![2-[(2-chlorophenyl)amino]-2-oxoethyl {[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B5236156.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5236158.png)
![2-({[4-(acetylamino)phenyl]amino}carbonyl)-3,4,5,6-tetrabromobenzoic acid](/img/structure/B5236171.png)